exo-BCN-PEG2-Boc-Amine
CAS No.: 1807501-87-6
Cat. No.: VC0527685
Molecular Formula: C22H36N2O6
Molecular Weight: 424.54
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807501-87-6 |
---|---|
Molecular Formula | C22H36N2O6 |
Molecular Weight | 424.54 |
IUPAC Name | tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26) |
Standard InChI Key | XPXWWKJBIIPHLJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The physical and chemical properties of exo-BCN-PEG2-Boc-Amine establish its handling requirements and application parameters in research settings. The compound appears as a solid powder with a molecular weight of 424.54 g/mol and a molecular formula of C22H36N2O6 . It exhibits a density of approximately 1.1±0.1 g/cm³ and has a high boiling point of 572.7±40.0°C at 760 mmHg, indicating its thermal stability under standard conditions . The compound's flash point is reported as 300.2±27.3°C, suggesting it poses minimal fire hazard under normal laboratory handling conditions . With a calculated LogP value of 2.83, the compound demonstrates moderate lipophilicity, balancing its ability to interact with both hydrophilic and hydrophobic environments - an important characteristic for bioconjugation applications spanning diverse biological contexts . These physical properties collectively contribute to the compound's utility as a bioconjugation reagent that can function effectively across a range of experimental conditions.
Key Specifications and Identifiers
The following table summarizes the key specifications and identifiers for exo-BCN-PEG2-Boc-Amine:
Parameter | Value |
---|---|
CAS Number | 1807501-87-6 |
Molecular Formula | C22H36N2O6 |
Molecular Weight | 424.54 g/mol |
IUPAC Name | tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate |
Standard InChIKey | XPXWWKJBIIPHLJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Appearance | Solid powder |
Purity | Typically >95% |
Applications in Bioconjugation
Copper-Free Click Chemistry
exo-BCN-PEG2-Boc-Amine plays a crucial role in copper-free click chemistry applications, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained BCN group provides enhanced reactivity toward azides without requiring copper catalysts, which is particularly valuable for biological applications where copper toxicity could be problematic . This copper-free approach enables bioorthogonal labeling strategies that can be performed under physiological conditions without disrupting cellular functions or damaging sensitive biomolecules . The reaction proceeds with high selectivity for azide-containing molecules, minimizing unwanted side reactions with endogenous biological functional groups such as amines, thiols, or carboxylic acids . The cycloaddition reaction forms a stable triazole linkage, creating covalent connections that are resistant to hydrolysis and enzymatic degradation - a crucial characteristic for applications requiring long-term stability in biological environments .
Antibody-Drug Conjugate Development
One of the most significant applications of exo-BCN-PEG2-Boc-Amine is in the development of antibody-drug conjugates (ADCs), where precise control over conjugation chemistry is essential. Multiple sources highlight the utility of PEG derivatives containing BCN groups in creating well-defined ADCs with improved pharmacokinetic profiles and therapeutic windows . The PEG2 linker provides appropriate spacing between the antibody and the conjugated drug molecule, potentially reducing steric hindrance that could affect binding to target antigens . Research findings suggest that short PEG linkers, such as those in exo-BCN-PEG2-Boc-Amine, can improve the performance of targeted imaging probes based on monoclonal antibody-indocyanine green conjugates, as demonstrated by Sano et al. in their bioconjugation studies . The dual functionality of this molecule allows for sequential derivatization strategies, where researchers can first conjugate through the BCN group and later deprotect and utilize the amine functionality, enabling precise control over the conjugation process .
Bioorthogonal Labeling Strategies
exo-BCN-PEG2-Boc-Amine facilitates sophisticated bioorthogonal labeling strategies that have transformed approaches to studying biological systems. The compound's ability to participate in copper-free click chemistry makes it ideal for labeling applications in living systems, where traditional conjugation methods might disrupt cellular functions or require conditions incompatible with biological activity . Researchers can exploit the orthogonal reactivity profile of the BCN group and the protected amine to create dual-labeled constructs through sequential conjugation steps, enabling multiplexed imaging or detection strategies . The PEG2 linker provides appropriate spacing between conjugated molecules while enhancing water solubility, which is particularly valuable when working with hydrophobic fluorophores or other poorly soluble labels . These characteristics collectively make exo-BCN-PEG2-Boc-Amine a versatile tool for developing sophisticated bioconjugates that can function effectively within complex biological environments while maintaining specific targeting and detection capabilities .
Research Findings and Applications
PEG Linker Optimization Studies
Research exploring PEG linker optimization has provided valuable insights into the role of linker length and composition in bioconjugate performance. Studies by Sano et al. demonstrated that short PEG linkers, similar to the PEG2 chain in exo-BCN-PEG2-Boc-Amine, can significantly improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes . The research showed enhanced target-to-background ratios and improved pharmacokinetic profiles compared to conjugates with longer PEG linkers or different spacer chemistries . Additional research by Augusto et al. investigated how PEG linker length influences antiviral lipopeptide interactions with cell membranes, finding that the linker length directly affects membrane insertion efficiency and antiviral activity . These findings suggest that the PEG2 linker in exo-BCN-PEG2-Boc-Amine represents a balanced compromise between providing adequate spacing for reaction sites while maintaining close proximity that can enhance reaction kinetics in certain bioconjugation applications .
Comparison with Similar Compounds
Comparing exo-BCN-PEG2-Boc-Amine with structurally related compounds provides insights into the structure-function relationships that drive its applications. The table below compares key features of exo-BCN-PEG2-Boc-Amine with related BCN-containing PEG derivatives:
Compound | Reactive Groups | PEG Length | Key Applications | Notable Features |
---|---|---|---|---|
exo-BCN-PEG2-Boc-Amine | BCN, Boc-amine | PEG2 | ADCs, Bioorthogonal labeling | Sequential reactivity, Protected amine |
endo-BCN-PEG2-Boc-Amine | BCN, Boc-amine | PEG2 | Similar to exo variant | Different BCN stereochemistry, Lower reactivity |
BCN-PEG-acid | BCN, Carboxylic acid | Various | Peptide conjugation | Direct coupling to amines |
BCN-PEG-NHS ester | BCN, NHS ester | Various | Protein labeling | Activated for amine conjugation |
BCN-PEG-Maleimide | BCN, Maleimide | Various | Thiol-specific conjugation | Orthogonal to azide chemistry |
This comparison highlights the unique positioning of exo-BCN-PEG2-Boc-Amine within the broader family of BCN-containing reagents . The exo stereochemistry provides enhanced reactivity compared to the endo variant, while the protected amine offers greater stability and controlled reactivity compared to compounds with activated esters or maleimides . The PEG2 spacer represents an optimal balance for many applications, although other variants with different PEG lengths are available for specific applications requiring different spacing or solubility characteristics . This diversity within the BCN-PEG family highlights the importance of selecting the appropriate reagent based on specific application requirements and desired conjugation strategies.
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